molecular formula C20H13N B7778003 7H-Dibenzo[c,g]carbazole CAS No. 28641-62-5

7H-Dibenzo[c,g]carbazole

Cat. No. B7778003
CAS RN: 28641-62-5
M. Wt: 267.3 g/mol
InChI Key: STJXCDGCXVZHDU-UHFFFAOYSA-N
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Description

7H-Dibenzo[c,g]carbazole is a crystalline, carcinogenic aromatic hydrocarbon consisting of five fused rings . It is produced during the incomplete combustion of organic matter and is primarily found in cigarette tar . This substance is used only for research purposes and is reasonably anticipated to be a human carcinogen .


Synthesis Analysis

The metabolic activation pathways of 7H-Dibenzo[c,g]carbazole are not completely known . It is hypothesized that it may be metabolically activated by oxidation to the reactive Michael acceptor o-quinones, which can form stable and depurinating DNA adducts .


Molecular Structure Analysis

The molecular formula of 7H-Dibenzo[c,g]carbazole is C20H13N . Its IUPAC name is 12-azapentacyclo[11.8.0.0 2,11 .0 3,8 .0 16,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene . The molecular weight is 267.3 g/mol .


Chemical Reactions Analysis

7H-Dibenzo[c,g]carbazole is a potent multispecies, multisite carcinogen present in the environment . It is hypothesized that it may be metabolically activated by oxidation to the reactive Michael acceptor o-quinones, which can form stable and depurinating DNA adducts .


Physical And Chemical Properties Analysis

7H-Dibenzo[c,g]carbazole is a crystalline solid . Despite high lipophilicity, it is more water-soluble and faster metabolized than the homocyclic aromatics . Moreover, greater polarity, high bioaccumulation potential, and persistence in the environment may imply its higher biological significance and impact on human health, even at lower concentrations .

Scientific Research Applications

Carcinogenic Studies

DBC is found in tobacco smoke, fossil fuel, and other organic combustion products. It is a potent mouse lung carcinogen and a potential human carcinogen . The first hydroxylation is critical for determining activation versus detoxication .

Metabolism Studies

The enzymes responsible for site-specific hydroxylation of DBC are not known . However, it’s known that DBC-DNA adduct levels are significantly higher in aromatic hydrocarbon receptor null Ahr (–/–) mice, suggesting that the induction of Aromatic hydrocarbon receptor (AHR)-regulated genes, such as those in the CYP1 family, decrease DBC genotoxicity .

Enzyme Interaction Studies

The major CYP1 enzymes that metabolize DBC are CYP1A1 in β-naphthoflavone (BNF)-induced liver, CYP1A2 in non-induced liver, CYP1B1 and CYP1A1 in induced lung . Each mouse CYP1, as well as each human CYP1, has a unique DBC metabolite profile .

DNA Binding Studies

DBC binds to liver DNA to a much greater extent than does benzo[a]pyrene (BP) . More rapid absorption from skin and selective accumulation in the liver contribute to the greater liver DNA binding seen with DBC .

Protein Binding Studies

DBC binds to albumin at a 50-fold higher level than to globin and levels of albumin adducts show good correlation with levels of DNA adducts in liver . Blood protein adduct levels were similar for both chemicals, suggesting that DBC metabolites formed in the liver were too reactive to re-enter the systemic circulation .

Chemical Properties

DBC neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .

Safety and Hazards

7H-Dibenzo[c,g]carbazole is a confirmed carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data . It is a poison by the intraperitoneal route and mutation data has been reported . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

The biotransformation pathways of 7H-Dibenzo[c,g]carbazole are not completely known and the ultimate carcinogenic metabolite(s) are not clearly identified as yet . More research is needed to understand the mechanisms of its activation and possible implications for toxicity, genotoxicity, and carcinogenicity .

properties

IUPAC Name

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
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InChI

InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12,21H
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InChI Key

STJXCDGCXVZHDU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=CC=CC=C54
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Molecular Formula

C20H13N
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DSSTOX Substance ID

DTXSID9059755
Record name 7H-Dibenzo[c,g]carbazole
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Molecular Weight

267.3 g/mol
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Physical Description

7h-dibenzo(c,g)carbazole is a crystalline solid., Solid; [HSDB]
Record name 7H-DIBENZO(C,G)CARBAZOLE
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Solubility

SOL IN COMMON ORG SOLVENTS, INSOL IN PETROLEUM ETHER, 63 ug/L
Record name 7H-DIBENZO(C,G)CARBAZOLE
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Product Name

7H-Dibenzo[c,g]carbazole

Color/Form

NEEDLES FROM ETHANOL

CAS RN

194-59-2, 28641-62-5
Record name 7H-DIBENZO(C,G)CARBAZOLE
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Melting Point

158 °C
Record name 7H-DIBENZO(C,G)CARBAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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